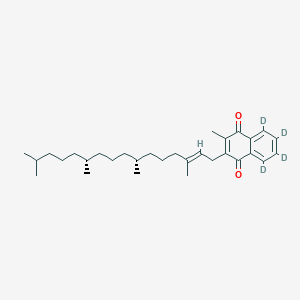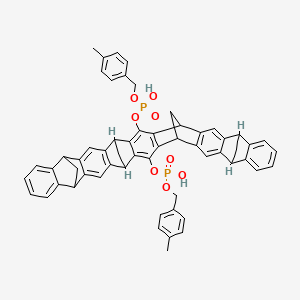
Trichodesmine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichodesmine-d4 is a labeled analogue of Trichodesmine, a pyrrolizidine alkaloid. Pyrrolizidine alkaloids are secondary metabolites produced by plants, often as a defense mechanism against herbivores. This compound is used primarily in scientific research due to its neurotoxic properties and its presence in certain plant species such as Crotalaria argyptiaca .
Métodos De Preparación
The synthesis of Trichodesmine-d4 involves the incorporation of deuterium atoms into the Trichodesmine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the reaction process. The specific reaction conditions and industrial production methods for this compound are not widely documented, but they generally involve standard organic synthesis techniques and the use of deuterated solvents and catalysts .
Análisis De Reacciones Químicas
Trichodesmine-d4, like other pyrrolizidine alkaloids, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form N-oxides, which are common derivatives of pyrrolizidine alkaloids.
Reduction: Reduction reactions can convert N-oxides back to the parent alkaloid.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atom or the hydroxyl groups present in the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like zinc dust for reduction. The major products formed from these reactions are typically N-oxides and reduced forms of the alkaloid .
Aplicaciones Científicas De Investigación
Trichodesmine-d4 is used extensively in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of pyrrolizidine alkaloids in various samples.
Biology: Studied for its effects on biological systems, particularly its neurotoxic and hepatotoxic properties.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Used in the development of analytical methods for food safety and environmental monitoring .
Mecanismo De Acción
The mechanism of action of Trichodesmine-d4 involves its interaction with cellular components, leading to neurotoxic and hepatotoxic effects. It is believed to exert its effects by forming reactive metabolites that can bind to cellular macromolecules, causing cellular damage and apoptosis. The molecular targets and pathways involved include the cytochrome P450 enzyme system, which is responsible for the bioactivation of the alkaloid .
Comparación Con Compuestos Similares
Trichodesmine-d4 is unique among pyrrolizidine alkaloids due to its deuterium labeling, which makes it particularly useful in analytical chemistry. Similar compounds include:
Senecionine: Another pyrrolizidine alkaloid with similar toxicological properties.
Lycopsamine: Known for its presence in various plant species and its hepatotoxic effects.
Heliotrine: A pyrrolizidine alkaloid with neurotoxic properties.
These compounds share similar chemical structures and toxicological profiles but differ in their specific biological effects and applications .
Propiedades
Fórmula molecular |
C18H27NO6 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(1R,4R,5R,6R,16R)-9,9,12,12-tetradeuterio-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
InChI |
InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12-,13+,14-,17-,18+/m1/s1/i7D2,9D2 |
Clave InChI |
SOODLZHDDSGRKL-WSKZUIKRSA-N |
SMILES isomérico |
[2H]C1(C=C2[C@H]3N1CC[C@H]3OC(=O)[C@@H]([C@@]([C@@](C(=O)OC2([2H])[2H])(C)O)(C)O)C(C)C)[2H] |
SMILES canónico |
CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


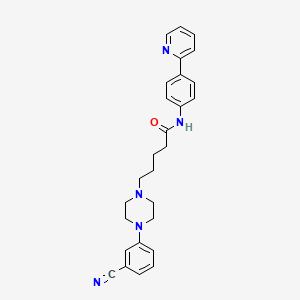
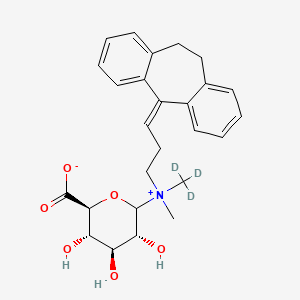


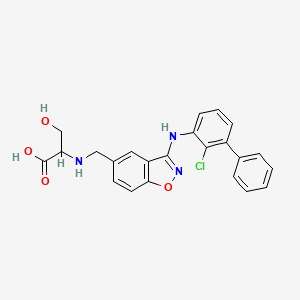
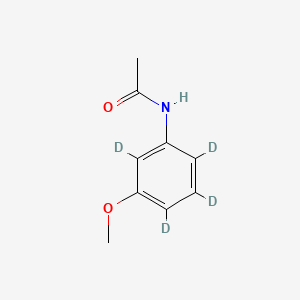
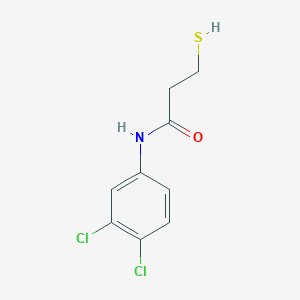
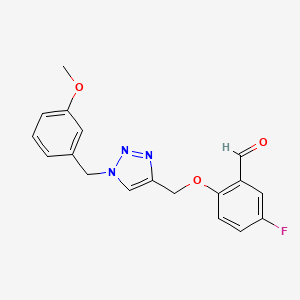

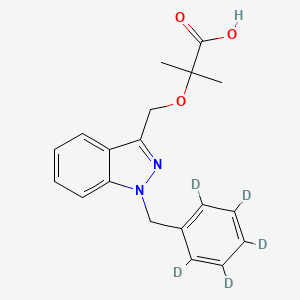
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)

